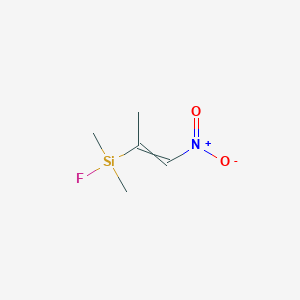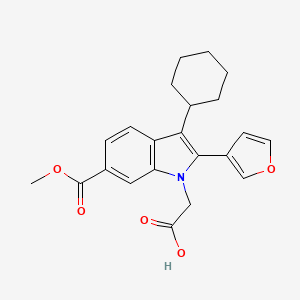
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials may include a substituted indole derivative, a cyclohexyl-containing reagent, and a furan-containing reagent. The reaction typically requires the use of a strong acid or base as a catalyst and may be carried out under reflux conditions to ensure complete cyclization. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-acetic acid, 3-cyclohexyl-2-(3-furanyl)-6-(methoxycarbonyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A naturally occurring plant hormone known for its role in plant growth and development.
1H-Indole-2-carboxylic acid: An indole derivative with potential antimicrobial and anti-inflammatory properties.
1H-Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Eigenschaften
CAS-Nummer |
494799-84-7 |
|---|---|
Molekularformel |
C22H23NO5 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-[3-cyclohexyl-2-(furan-3-yl)-6-methoxycarbonylindol-1-yl]acetic acid |
InChI |
InChI=1S/C22H23NO5/c1-27-22(26)15-7-8-17-18(11-15)23(12-19(24)25)21(16-9-10-28-13-16)20(17)14-5-3-2-4-6-14/h7-11,13-14H,2-6,12H2,1H3,(H,24,25) |
InChI-Schlüssel |
DOAHINDPOVSBOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2CC(=O)O)C3=COC=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


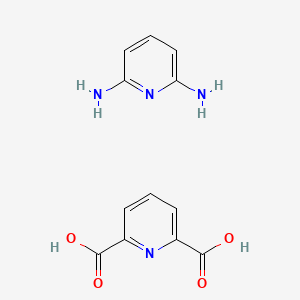
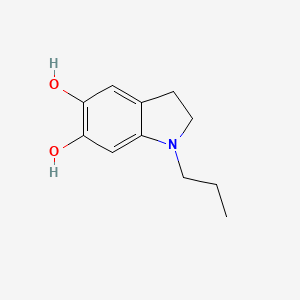
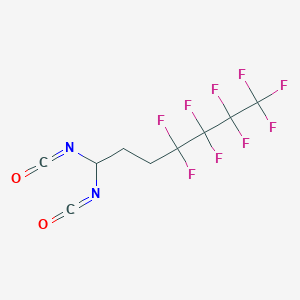
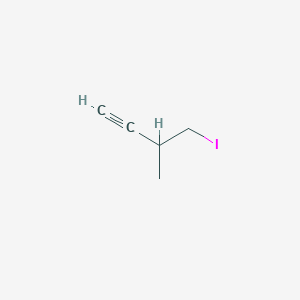
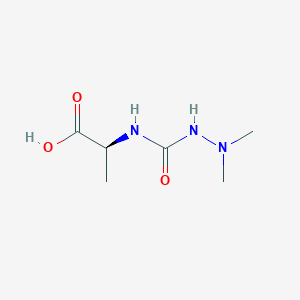
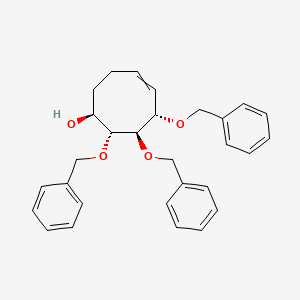
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
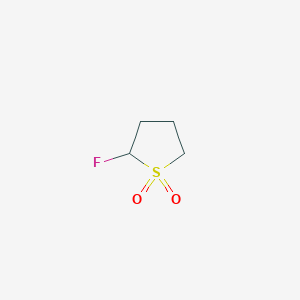
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
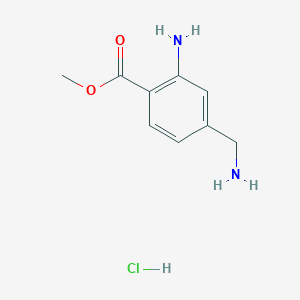
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)

